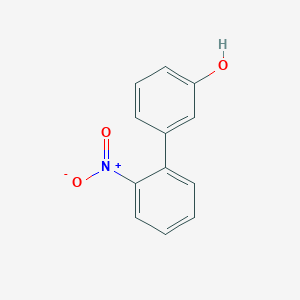
2'-Nitro-biphenyl-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3’-hydroxy-1,1’-biphenyl is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group (-NO2) and a hydroxyl group (-OH) at the 2 and 3’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3’-hydroxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-3-nitrophenol with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Another method involves the nitration of 3’-hydroxy-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of 2-Nitro-3’-hydroxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3’-hydroxy-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst, sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Reduction: 2-Amino-3’-hydroxy-1,1’-biphenyl
Oxidation: 2-Nitro-3’-oxo-1,1’-biphenyl
Substitution: Various substituted biphenyl derivatives depending on the substituent used
Scientific Research Applications
2-Nitro-3’-hydroxy-1,1’-biphenyl has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Drug Discovery: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Nitro-3’-hydroxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1,1’-biphenyl: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions.
3-Hydroxy-1,1’-biphenyl: Lacks the nitro group, making it less reactive in redox reactions.
2-Amino-3’-hydroxy-1,1’-biphenyl: The amino group makes it more basic and capable of forming stronger hydrogen bonds compared to the nitro group.
Uniqueness
2-Nitro-3’-hydroxy-1,1’-biphenyl is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry, biochemistry, and materials science.
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(2-nitrophenyl)phenol |
InChI |
InChI=1S/C12H9NO3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H |
InChI Key |
MZTIZIKPVMSKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
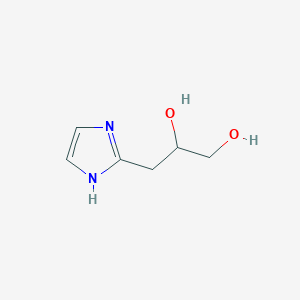

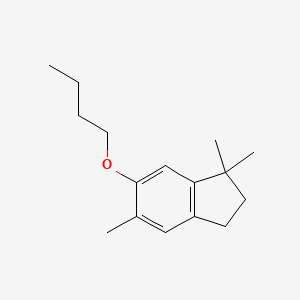
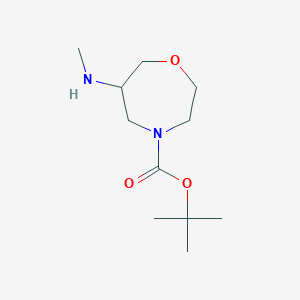

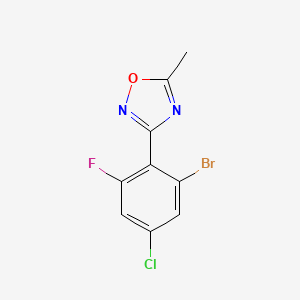
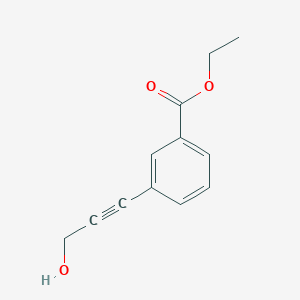
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)


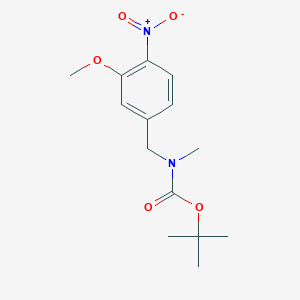
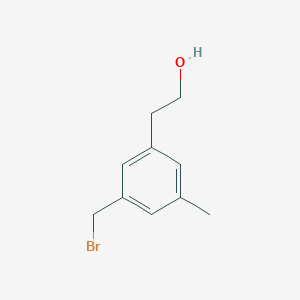
![6-Methoxy-1-oxaspiro[2,5]octane](/img/structure/B8630314.png)
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
